molecular formula C17H26O3S B1359360 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone CAS No. 898771-96-5

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone

Cat. No.: B1359360
CAS No.: 898771-96-5
M. Wt: 310.5 g/mol
InChI Key: SLJNWSGCGOBYIX-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone” is a complex organic molecule. The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The thiophene part of the molecule is a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of 1,3-dioxolanes has been reported in the literature. A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another study reported that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .


Molecular Structure Analysis

The molecular structure of 1,3-dioxolanes is well established. They are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .


Chemical Reactions Analysis

1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . An efficient oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst gave esters .

Scientific Research Applications

Molecular Modeling and Antioxidant Evaluation

Novel derivatives of di-2-thienyl ketones, including structures related to 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, have been synthesized and evaluated for their antioxidant activities. Quantum chemical calculations, including HOMO-LUMO energy analysis, were conducted to assess their reactivity. Notably, compounds with thiazole rings exhibited significant antioxidant activities, with IC50 values comparable to vitamin C. This highlights the potential of such derivatives in antioxidant applications (Althagafi, 2022).

Glycerol Valorization and Acetalization

Research on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including those related to this compound, has demonstrated the potential for synthesizing novel platform chemicals. These chemicals, such as [1,3]dioxan-5-ols, serve as precursors for valuable derivatives, indicating the utility of such reactions in creating new compounds from renewable resources (Deutsch, Martin, & Lieske, 2007).

Photolabile Caging of Carbonyl Compounds

The development of photolabile caging methods for carbonyl compounds using 1,3-dioxolane structures offers innovative approaches for the controlled release of these compounds upon light irradiation. This technology could be instrumental in various scientific research applications, particularly in fields requiring precise control over the activation of certain chemical functionalities (Kostikov, Malashikhina, & Popik, 2009).

Synthetic Applications in Organic Chemistry

The synthesis and reactivity of 2-(1,3-dioxolan-2-yl)phenyl ketenes, which share a core structure with this compound, have been explored in organic chemistry. These compounds undergo [1,5]-H shift and ring-closure sequences to yield various cyclic structures, demonstrating their versatility in synthetic applications (Vidal, Marín‐Luna, & Alajarín, 2014).

Future Directions

The future directions for the research and application of 1,3-dioxolanes are promising. They are widely used in natural product syntheses and represent important intermediates and end-products in various industries . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This suggests that 1,3-dioxolanes could be used in the synthesis of a wide range of complex organic molecules in the future.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJNWSGCGOBYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641879
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-96-5
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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